4-Bromo-2-fluoroaniline (CAS 367-24-8) is a highly versatile, dihalogenated aromatic building block widely procured for pharmaceutical, agrochemical, and advanced materials synthesis. Featuring an amine group flanked by an ortho-fluorine and a para-bromine, this compound offers dual-site reactivity. The para-bromine serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine electronically modulates the amine and influences the conformational and metabolic properties of downstream products[1]. Procurement of this specific isomer provides a precise balance of steric and electronic properties essential for targeted drug discovery and fine chemical manufacturing.
Substituting 4-bromo-2-fluoroaniline with unfluorinated analogs (like 4-bromoaniline) or non-brominated precursors (like 2-fluoroaniline) fundamentally alters both process chemistry and final product performance. The absence of the ortho-fluorine in 4-bromoaniline increases the amine's basicity, which can lead to off-target nucleophilic side reactions and requires different protecting group strategies [1]. Conversely, starting with 2-fluoroaniline necessitates a subsequent bromination step, which often yields a mixture of regioisomers (such as 6-bromo-2-fluoroaniline) that require costly and solvent-intensive separation [2]. Furthermore, in medicinal chemistry, the specific bromo-fluoro substitution pattern dictates unique metabolic pathways, such as ipso-glutathione conjugation, making these building blocks non-interchangeable during structure-activity relationship profiling [3].
During the synthesis of fluorinated building blocks, bromination of 2-fluoroaniline yields a mixture of regioisomers. However, the hydrobromide salt of 4-bromo-2-fluoroaniline exhibits distinct solubility compared to its 6-bromo isomer. Specifically, 4-bromo-2-fluoroaniline hydrobromide is highly soluble in water but insoluble in methylene dichloride (MDC), whereas the 6-bromo-2-fluoroaniline hydrobromide is insoluble in water and soluble in MDC [1].
| Evidence Dimension | Solubility in Water vs. Methylene Dichloride (MDC) |
| Target Compound Data | 4-Bromo-2-fluoroaniline HBr: Soluble in water, insoluble in MDC |
| Comparator Or Baseline | 6-Bromo-2-fluoroaniline HBr (Regioisomer): Insoluble in water, soluble in MDC |
| Quantified Difference | Binary solubility inversion between water and MDC |
| Conditions | Hydrobromide salts in biphasic water/MDC extraction at standard conditions |
This stark solubility difference allows manufacturers to isolate the target para-brominated isomer using simple solvent extraction rather than expensive chromatography, drastically reducing scale-up costs.
The presence of the highly electronegative fluorine atom at the ortho position significantly withdraws electron density from the amine group. The pKa of 4-bromo-2-fluoroaniline is approximately 2.50, which is substantially lower than the pKa of 3.86 observed for the unfluorinated comparator, 4-bromoaniline [1]. This reduction in basicity directly impacts the nucleophilicity of the amine.
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | ~2.50 |
| Comparator Or Baseline | 4-Bromoaniline: pKa 3.86 |
| Quantified Difference | ~1.36 pKa unit reduction |
| Conditions | Standard aqueous conditions at 25°C |
The attenuated basicity requires buyers to adjust acylation conditions and catalyst selections, but it beneficially suppresses unwanted nucleophilic side reactions during aggressive cross-coupling steps.
In human liver microsomes, the dihalogenated substitution pattern of 4-bromo-2-fluoroaniline dictates its metabolic fate. Computational and experimental studies show that 4-bromo-2-fluoroaniline has a LUMO energy approximately 2 kcal/mol lower than that of 2,4-difluoroaniline [1]. This lower LUMO energy makes the ipso carbon of 4-bromo-2-fluoroaniline energetically more favorable for thiol conjugation, leading to the formation of defluorinated glutathione (GSH) conjugates.
| Evidence Dimension | LUMO Energy and GSH Conjugation Susceptibility |
| Target Compound Data | Lower LUMO energy; forms defluorinated GSH conjugates via ipso addition |
| Comparator Or Baseline | 2,4-Difluoroaniline: LUMO energy ~2 kcal/mol higher; less favorable for GSH conjugation |
| Quantified Difference | ~2 kcal/mol lower LUMO energy for the bromo-fluoro analog |
| Conditions | In silico semiempirical calculations and in vitro human liver microsome assays |
Medicinal chemists must select this specific compound when profiling the metabolic stability and potential hepatotoxicity of halogenated anilines in drug discovery pipelines.
Procuring 4-bromo-2-fluoroaniline provides an immediate, highly reactive electrophile for palladium-catalyzed transformations. In the synthesis of complex biphenyls, 4-bromo-2-fluoroaniline undergoes direct Suzuki coupling with aryl boronic acids in high yields [1]. In contrast, starting with 2-fluoroaniline requires an intermediate bromination step that introduces hazardous reagents and reduces overall throughput.
| Evidence Dimension | Synthetic steps to cross-coupling competence |
| Target Compound Data | 0 additional steps (ready for direct Suzuki/Buchwald coupling) |
| Comparator Or Baseline | 2-Fluoroaniline: Requires 1 additional halogenation step + purification |
| Quantified Difference | Elimination of 1 synthetic step and associated yield losses |
| Conditions | Standard palladium-catalyzed cross-coupling workflows |
Purchasing the pre-brominated building block streamlines synthetic workflows, eliminates hazardous halogenation steps, and improves overall process efficiency for industrial buyers.
4-Bromo-2-fluoroaniline is the optimal starting material for synthesizing complex biphenyl scaffolds, such as Vidofludimus analogs used in autoimmune research. Its para-bromine allows for efficient Suzuki-Miyaura cross-coupling, while the ortho-fluorine modulates the conformation and activity of the final drug candidate [1].
In the agrochemical industry, the unique pKa and electronic properties of 4-bromo-2-fluoroaniline make it a preferred building block for designing novel herbicides and fungicides. The reduced basicity of the amine (pKa ~2.50) ensures stable formulation profiles, while the halogenated ring enhances environmental persistence and target binding [2].
Due to its specific susceptibility to ipso-glutathione conjugation in human liver microsomes, 4-bromo-2-fluoroaniline is highly valuable as a reference standard or precursor in toxicological assays. It allows researchers to map the metabolic liabilities of dihalogenated anilines compared to difluoro or unfluorinated analogs [3].
For large-scale chemical manufacturing, the distinct solubility of 4-bromo-2-fluoroaniline hydrobromide in water versus organic solvents enables highly efficient, non-chromatographic purification. This makes it a highly processable intermediate for producing downstream fluorinated fine chemicals at a commercial scale [4].
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